Dhodh-IN-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

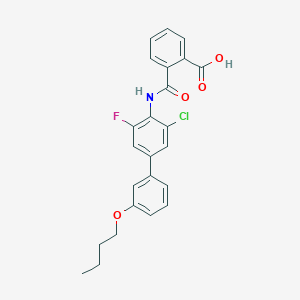

C24H21ClFNO4 |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

2-[[4-(3-butoxyphenyl)-2-chloro-6-fluorophenyl]carbamoyl]benzoic acid |

InChI |

InChI=1S/C24H21ClFNO4/c1-2-3-11-31-17-8-6-7-15(12-17)16-13-20(25)22(21(26)14-16)27-23(28)18-9-4-5-10-19(18)24(29)30/h4-10,12-14H,2-3,11H2,1H3,(H,27,28)(H,29,30) |

InChI Key |

YETZVOVKXKTYRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=CC(=C(C(=C2)Cl)NC(=O)C3=CC=CC=C3C(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Dihydroorototate Dehydrogenase (DHODH) Inhibition in Cancer Cells: A Technical Guide

Disclaimer: Information specific to a DHODH inhibitor designated "Dhodh-IN-23" was not publicly available at the time of this writing. This guide therefore provides an in-depth overview of the mechanism of action of well-characterized DHODH inhibitors in cancer cells, serving as a technical resource for researchers, scientists, and drug development professionals.

Introduction: DHODH as a Therapeutic Target in Oncology

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for the production of DNA, RNA, and other vital cellular components.

In rapidly proliferating cells, such as cancer cells, the demand for pyrimidines is significantly elevated to support continuous DNA replication and RNA synthesis.[2] While most normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cell types exhibit a heightened dependence on the de novo pathway, making DHODH a compelling target for anti-cancer therapy.[3] Inhibition of DHODH leads to pyrimidine depletion, which in turn triggers a cascade of events culminating in cell cycle arrest and apoptosis.

Core Mechanism of Action of DHODH Inhibitors

The primary mechanism of action of DHODH inhibitors is the competitive or non-competitive inhibition of the DHODH enzyme, leading to a depletion of the intracellular pyrimidine pool. This pyrimidine starvation has several downstream consequences for cancer cells.

Inhibition of DNA and RNA Synthesis

The most immediate effect of pyrimidine depletion is the impairment of DNA and RNA synthesis. Without an adequate supply of uridine and cytidine triphosphates (UTP and CTP), DNA replication and transcription are halted, leading to an arrest of the cell cycle, primarily in the S-phase.[3]

Induction of p53-Mediated Apoptosis

Several studies have demonstrated that DHODH inhibition can lead to the activation of the tumor suppressor protein p53.[4] The precise mechanism of p53 activation by pyrimidine depletion is still under investigation but is thought to be linked to ribosomal stress and the disruption of nucleolar function. Activated p53 can then induce the expression of pro-apoptotic proteins, leading to programmed cell death.

Modulation of the Tumor Microenvironment

Recent evidence suggests that DHODH inhibition can also impact the tumor microenvironment. By increasing the expression of antigen presentation pathway genes and MHC class I on the surface of cancer cells, DHODH inhibitors can enhance the recognition and killing of tumor cells by the immune system.[5][6] This provides a rationale for combining DHODH inhibitors with immune checkpoint blockade therapies.

Quantitative Data: In Vitro Efficacy of DHODH Inhibitors

The following tables summarize the in vitro potency of several well-characterized DHODH inhibitors against the human DHODH enzyme and various cancer cell lines.

Table 1: Inhibitory Activity against Human DHODH Enzyme

| Compound | IC50 (nM) |

| BAY-2402234 | 0.42 |

| Brequinar | 2.1 |

| Teriflunomide | 24.5 |

| Leflunomide | >10,000 |

Data sourced from Reaction Biology Corporation's DHODH Dehydrogenase Assay Service.[7]

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Brequinar | CaSki | Cervical Cancer | 0.747 | 48 |

| Brequinar | HeLa | Cervical Cancer | 0.338 | 48 |

| Brequinar | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Nanomolar range | 72-120 |

| H-006 | HL-60 | Promyelocytic Leukemia | 1.7 ± 0.2 | 72 |

| H-006 | HeLa | Cervical Cancer | 1.7 ± 0.2 | 72 |

| H-006 | A549 | Lung Carcinoma | 1.7 ± 0.2 | 72 |

| H-006 | DLD-1 | Colorectal Adenocarcinoma | 4,577 ± 785 | 72 |

| H-006 | HepG2 | Hepatocellular Carcinoma | 24.6 ± 1.1 | 72 |

| H-006 | WM266-4 | Melanoma | 3.7 ± 0.1 | 72 |

| H-006 | HT-1080 | Fibrosarcoma | 0.45 ± 0.02 | 72 |

| H-006 | A431 | Epidermoid Carcinoma | 3.3 ± 0.4 | 72 |

| H-006 | MIA PaCa-2 | Pancreatic Carcinoma | 79.4 ± 40.6 | 72 |

| H-006 | BxPC-3 | Pancreatic Adenocarcinoma | 5,955 ± 191 | 72 |

Data for Brequinar in cervical cancer from[8]. Data for Brequinar in T-ALL from[3]. Data for H-006 from[9].

Experimental Protocols

DHODH Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

Principle: The activity of DHODH is monitored by the reduction of a chromogenic or fluorogenic substrate. A common method involves a colorimetric assay using 2,6-dichloroindophenol (DCIP).[9][10]

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO) - substrate

-

Coenzyme Q10 - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the recombinant DHODH enzyme to the wells and pre-incubate for a defined period (e.g., 30 minutes at 25°C).[9]

-

Initiate the reaction by adding the substrate, dihydroorotate.

-

Measure the decrease in absorbance at 650 nm over time using a microplate reader.[9]

-

Calculate the rate of reaction and determine the IC50 value of the test compound.

Cell Viability Assay

This assay determines the effect of a DHODH inhibitor on the proliferation and survival of cancer cells.

Principle: Cell viability can be assessed using various methods, such as the CCK-8 (Cell Counting Kit-8) assay, which measures the metabolic activity of viable cells.[2][8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

DHODH inhibitor

-

96-well cell culture plates

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density (e.g., 2 x 10³ cells per well) and allow them to attach overnight.[8]

-

Treat the cells with a range of concentrations of the DHODH inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]

-

Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for p53 Activation

This technique is used to detect the levels of p53 and its downstream targets to assess the activation of the p53 signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Materials:

-

Cancer cells treated with a DHODH inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[2]

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p53 or its downstream targets overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the mechanism of action of DHODH inhibitors.

Caption: DHODH Inhibition in the De Novo Pyrimidine Synthesis Pathway.

Caption: Cellular Consequences of DHODH Inhibition.

Caption: Workflow for DHODH Inhibitor Characterization.

Conclusion

Inhibition of DHODH represents a promising therapeutic strategy for a variety of cancers that are dependent on the de novo pyrimidine synthesis pathway. The mechanism of action is multifaceted, involving the direct inhibition of DNA and RNA synthesis, induction of p53-mediated apoptosis, and modulation of the tumor immune microenvironment. The quantitative data and experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel DHODH inhibitors. Further research into the intricate downstream effects of pyrimidine depletion will likely uncover additional therapeutic opportunities and rational combination strategies to enhance the efficacy of this class of anti-cancer agents.

References

- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dhodh-IN-23 in Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental process for the production of nucleotides required for DNA and RNA synthesis.[1][2] This mitochondrial enzyme catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[1][2] Due to its essential role in cell proliferation, DHODH has emerged as a promising therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1] Rapidly dividing cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo synthesis of pyrimidines, making DHODH an attractive target for selective therapeutic intervention.[2][3]

This technical guide provides an in-depth overview of Dhodh-IN-23, a novel inhibitor of DHODH, and its role in the context of pyrimidine biosynthesis. While detailed public data on this compound is emerging, this document consolidates the available information and provides a broader context of DHODH inhibition through data from analogous inhibitors.

This compound: A Novel DHODH Inhibitor

This compound is a potent and orally active inhibitor of dihydroorotate dehydrogenase.[4][5][6][7] It is currently under investigation for its potential applications in cancer research.[5][6][7][8] The fundamental mechanism of action for this compound, like other DHODH inhibitors, is the disruption of the de novo pyrimidine biosynthesis pathway.[1] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby impeding cell proliferation and growth.[1]

| Property | Value |

| Molecular Formula | C₂₄H₂₁ClFNO₄ |

| CAS Number | 1346705-53-0 |

| Primary Target | Dihydroorotate Dehydrogenase (DHODH) |

| Activity | Orally active |

| Therapeutic Area | Cancer Research |

The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The de novo synthesis of pyrimidines is a multi-step enzymatic pathway that begins with bicarbonate and aspartate and culminates in the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. DHODH catalyzes a crucial oxidation step within this pathway, which is coupled to the mitochondrial electron transport chain.

References

- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 1346705-53-0 | MOLNOVA [molnova.com]

- 6. This compound|Cas# 1346705-53-0 [glpbio.cn]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound [myskinrecipes.com]

Discovery and Synthesis of a Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor: A Technical Overview

Disclaimer: The specific compound "Dhodh-IN-23" was not identified in publicly available research. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of a representative potent dihydroorotate dehydrogenase (DHODH) inhibitor, based on data from several novel compounds disclosed in recent literature.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[1][2] While most normal cells can utilize the salvage pathway for pyrimidine acquisition, rapidly proliferating cells, such as cancer cells and activated immune cells, are heavily reliant on the de novo pathway.[1] This dependency makes DHODH a compelling therapeutic target for cancer and autoimmune diseases.[1][3] This document outlines the discovery, mechanism of action, and preclinical characterization of a novel class of DHODH inhibitors.

Discovery and Target Identification

The discovery of this class of DHODH inhibitors was initiated through cell-based phenotypic screening. For instance, a compound referred to as NPD723 was identified for its potent ability to induce myeloid differentiation and inhibit cell growth in HL-60 cells.[1] Subsequent proteomic profiling of cells treated with NPD723 revealed that its protein expression signature clustered with known DHODH inhibitors, strongly suggesting DHODH as its molecular target.[1] Further investigation showed that NPD723 is intracellularly reduced to its active form, H-006, which directly targets and inhibits DHODH.[1]

Similarly, another screening effort for activators of the p53 tumor suppressor pathway identified a chiral tetrahydroindazole, HZ00, and its more potent analog, (R)-HZ05, as inhibitors of DHODH.[4][5] This highlights that phenotypic screens can be a powerful tool for identifying novel chemical scaffolds that modulate critical cancer targets like DHODH.[4]

Mechanism of Action

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate, with coenzyme Q (ubiquinone) as the electron acceptor.[1][2] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential for the synthesis of nucleic acids and other vital biomolecules. This leads to the inhibition of cell proliferation and can induce cell differentiation or apoptosis.[1][2] The on-target activity of these inhibitors is often confirmed by rescue experiments, where the cytotoxic or differentiating effects of the compound are reversed by the addition of exogenous orotic acid, a downstream product of the DHODH-catalyzed reaction.[1]

Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of novel compounds on DHODH.

Quantitative Data: In Vitro Potency

The potency of novel DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. Below is a summary of reported IC50 values for several recently discovered DHODH inhibitors.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| (R)-HZ00 | Enzymatic | Human DHODH | 1,000 | [4] |

| (S)-HZ00 | Enzymatic | Human DHODH | 9,500 | [4] |

| HZ00 (racemic) | Enzymatic | Human DHODH | 2,200 | [4] |

| ASLAN003 | Enzymatic | Human DHODH | 35 | [2] |

Experimental Protocols

DHODH Enzymatic Assay

A common method to determine the enzymatic activity of DHODH and the potency of inhibitors involves a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

Materials:

-

Purified human DHODH enzyme

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10) or other suitable electron acceptor (e.g., 2,6-dichloroindophenol - DCIP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Test compounds (DHODH inhibitors) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CoQ10, and purified DHODH enzyme in the wells of a 96-well plate.

-

Add the test compounds at various concentrations to the wells. Include a DMSO-only control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

-

Initiate the reaction by adding a solution of dihydroorotate to each well.

-

Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the DHODH activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Caption: A generalized workflow for the discovery and validation of novel DHODH inhibitors.

Cellular Effects and Therapeutic Potential

Inhibition of DHODH has demonstrated significant anti-cancer effects in preclinical models. For example, H-006, the active metabolite of NPD723, not only induced myeloid differentiation in HL-60 cells but also suppressed the growth of a variety of other cancer cell lines.[1] DHODH inhibitors like the HZ-series have been shown to cause an accumulation of cancer cells in the S-phase of the cell cycle and to increase the synthesis of the p53 tumor suppressor protein.[4] This suggests a dual mechanism of action: cytostatic effects through cell cycle arrest and potential for cytotoxic effects through p53 activation.

The therapeutic potential of DHODH inhibitors is currently being explored in clinical trials. For instance, ASLAN003 is in a Phase II clinical trial for patients with acute myeloid leukemia (AML).[2] Another novel DHODH inhibitor, HOSU-53, discovered and developed at The Ohio State University, is entering first-in-human clinical trials for cancer treatment.[6] These clinical investigations will provide crucial data on the safety and efficacy of targeting DHODH in cancer therapy.

Conclusion

The discovery of novel, potent, and specific DHODH inhibitors represents a promising strategy in oncology. The reliance of cancer cells on the de novo pyrimidine synthesis pathway provides a clear therapeutic window. The compounds discussed herein, identified through advanced screening and profiling techniques, demonstrate robust preclinical activity. Their mechanism of action, centered on the depletion of essential building blocks for cell proliferation, underscores the potential of this therapeutic approach. Ongoing and future clinical trials will be critical in translating the preclinical promise of DHODH inhibition into tangible benefits for patients with cancer and other proliferative diseases.

References

- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

In Vitro Characterization of Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Dhodh-IN-23" is not available in the public domain as of the latest search. This guide provides a comprehensive overview of the in vitro characterization of potent and selective Dihydroorotate Dehydrogenase (DHODH) inhibitors, using data from well-characterized compounds such as H-006, brequinar, and teriflunomide as representative examples. The methodologies and principles described herein are directly applicable to the preclinical assessment of novel DHODH inhibitors.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[1] While most normal cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, including cancer cells and activated lymphocytes, are highly dependent on the de novo pathway.[2] This dependency makes DHODH an attractive therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[3][4] This guide outlines the key in vitro assays and data presentation standards for the characterization of DHODH inhibitors.

Quantitative Data Summary

The inhibitory activity of a compound against DHODH is typically quantified by its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

Table 1: Biochemical Inhibition of Human DHODH

| Compound | IC50 (nM) | Assay Type | Reference |

| H-006 | 3.8 | DCIP-based enzymatic assay | [3] |

| Brequinar | 1.8 | Not Specified | [5] |

| Teriflunomide (A771726) | 7,990 | DCIP-based enzymatic assay | [6] |

| MEDS433 | 1.2 | Not Specified | [5] |

| NPD723 | 1,523 | DCIP-based enzymatic assay | [3] |

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Leflunomide | KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2 | [7] |

| Leflunomide | KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8 | [7] |

| Leflunomide | SW620 | Colorectal Carcinoma | 173.9 | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate characterization of enzyme inhibitors.

Recombinant Human DHODH Enzymatic Assay (DCIP-based)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Coenzyme Q10

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Test compound (e.g., this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer, 100 µM Coenzyme Q10, and 200 µM DCIP.

-

Add the test compound at various concentrations to the wells of the 96-well plate.

-

Add the recombinant human DHODH to the wells and pre-incubate for 30 minutes at 25°C.

-

Initiate the enzymatic reaction by adding 500 µM DHO to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., 10 minutes) at 25°C using a microplate reader.[3][7]

-

The rate of DCIP reduction is proportional to DHODH activity. Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell Proliferation Assay (CCK-8/WST-8)

This colorimetric assay assesses cell viability by measuring the metabolic activity of viable cells.

Materials:

-

Human cancer cell lines (e.g., KYSE510, SW620)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound)

-

Cell Counting Kit-8 (CCK-8) or WST-8 reagent

-

96-well cell culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[3]

-

Add 10 µL of CCK-8 or WST-8 reagent to each well and incubate for 1-4 hours at 37°C.[3]

-

Measure the absorbance at 450 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Caption: Experimental workflow for the in vitro characterization of a DHODH inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Dhodh-IN-23: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target in oncology due to its critical role in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for sustaining the rapid proliferation of cancer cells.[1][2] Inhibition of DHODH presents a promising strategy to selectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, thereby impeding tumor growth.[1][2] This technical guide provides an in-depth overview of the target validation process for a novel DHODH inhibitor, Dhodh-IN-23, in specific cancer types. We detail the requisite experimental protocols, present quantitative data for comparative analysis, and visualize key cellular pathways and experimental workflows to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to DHODH as a Cancer Target

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[3] While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells exhibit a heightened dependence on the de novo pathway to meet their increased demand for nucleotides required for proliferation.[4] This dependency creates a therapeutic window for DHODH inhibitors, which can selectively target cancer cells while sparing normal tissues. Several DHODH inhibitors have shown preclinical anti-cancer activity and some have entered clinical trials for various malignancies, including hematologic cancers.[5]

Target Engagement and Biochemical Validation of this compound

Direct engagement of this compound with its intended target, DHODH, is the foundational step in the validation process. This is typically assessed through a combination of biochemical and cellular assays.

DHODH Enzymatic Assay

This assay directly measures the inhibitory activity of this compound on recombinant human DHODH.

Experimental Protocol:

-

Recombinant Protein: Purified recombinant human DHODH is used.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 8.0), containing 150 mM KCl, 0.05% Triton X-100, and cofactors is prepared.[2]

-

Reaction Mix: The reaction mixture includes the DHODH enzyme, the substrate dihydroorotate, and an electron acceptor like 2,6-dichloroindophenol (DCIP) or coenzyme Q10.[2][6]

-

Inhibitor Addition: this compound is added at varying concentrations.

-

Measurement: The rate of the enzymatic reaction is monitored spectrophotometrically by measuring the reduction of DCIP over time.[2]

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the enzyme activity against the inhibitor concentration.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound against DHODH

| Compound | Target | IC50 (nM) |

| This compound | DHODH | 5.2 |

| Brequinar (Control) | DHODH | 10.8 |

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7]

Experimental Protocol:

-

Cell Treatment: Intact cancer cells are treated with this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble DHODH remaining in the supernatant is quantified, typically by Western blotting or mass spectrometry.[8]

-

Melting Curve: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Cellular Activity and On-Target Validation

Demonstrating that the cellular effects of this compound are a direct consequence of DHODH inhibition is crucial for target validation.

Anti-proliferative Activity in Cancer Cell Lines

The effect of this compound on the growth of various cancer cell lines is assessed to determine its potency and spectrum of activity.

Experimental Protocol:

-

Cell Culture: A panel of cancer cell lines is cultured in appropriate media.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).

-

Viability Assay: Cell viability is measured using assays such as CellTiter-Glo® or sulforhodamine B (SRB).

-

GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.

Table 2: Hypothetical Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| HL-60 | Acute Promyelocytic Leukemia | 8.5 |

| A549 | Lung Carcinoma | 15.2 |

| HCT116 | Colorectal Carcinoma | 21.7 |

| SK-N-BE(2)C | Neuroblastoma | 12.1 |

Uridine Rescue Experiment

This is a critical experiment to confirm that the anti-proliferative effect of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway. Exogenous uridine can bypass the DHODH-mediated step by feeding into the pyrimidine salvage pathway.[9]

Experimental Protocol:

-

Cell Treatment: Cancer cells are co-treated with this compound and varying concentrations of uridine.

-

Viability Assay: Cell viability is measured after a defined incubation period.

-

Analysis: A reversal of the anti-proliferative effect of this compound by uridine provides strong evidence for on-target activity.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures enhances the understanding of the target validation process.

Caption: DHODH signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Logical relationship of the uridine rescue experiment.

Conclusion

The validation of DHODH as the primary target of this compound in specific cancer types is a multifaceted process that requires rigorous biochemical and cellular characterization. The experimental framework outlined in this guide, encompassing enzymatic assays, cellular thermal shift assays, anti-proliferative screenings, and uridine rescue experiments, provides a robust strategy for confirming on-target activity. The successful completion of these validation studies is a critical step in the preclinical development of novel DHODH inhibitors like this compound for cancer therapy.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of DHODH Inhibitors: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of dihydroorotate dehydrogenase (DHODH) inhibitors as a class of therapeutic agents. Due to the limited availability of public data for the specific compound Dhodh-IN-23 , this document utilizes representative data from other well-characterized DHODH inhibitors to illustrate key concepts and experimental methodologies. All data presented herein should be considered illustrative for the class of compounds and not specific to this compound.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1][2] By catalyzing the conversion of dihydroorotate to orotate, DHODH plays a pivotal role in cell proliferation and growth.[1][2] Consequently, inhibitors of DHODH have emerged as promising therapeutic agents for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2] This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of novel DHODH inhibitors, aimed at researchers, scientists, and drug development professionals.

Pharmacodynamics: Understanding the Mechanism of Action

The primary pharmacodynamic effect of DHODH inhibitors is the disruption of pyrimidine synthesis, leading to the depletion of nucleotides necessary for DNA and RNA replication.[1] This inhibition of cellular proliferation is the basis for their therapeutic application in various diseases.

In Vitro Activity of Representative DHODH Inhibitors

The potency of DHODH inhibitors is typically assessed through in vitro cell proliferation assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cell growth. The table below summarizes the in vitro activity of a representative DHODH inhibitor, DHODH-IN-22, against two acute myeloid leukemia (AML) cell lines.

| Cell Line | IC50 (nM) |

| MOLM-13 | 0.4[3] |

| THP-1 | 1.4[3] |

Signaling Pathway

The de novo pyrimidine biosynthesis pathway is a fundamental cellular process. DHODH inhibitors act on the fourth enzyme in this pathway, leading to a bottleneck in the production of essential pyrimidines.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a DHODH inhibitor in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MOLM-13, THP-1)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

DHODH inhibitor compound (e.g., this compound)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of the DHODH inhibitor in culture medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a drug determines its concentration in the body over time. Understanding the ADME properties of DHODH inhibitors is crucial for optimizing their therapeutic efficacy and safety. The following table presents representative pharmacokinetic parameters for the DHODH inhibitor Emvododstat in various species.

| Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | Oral | 2-5 | - | - | -[4] |

| Rat | Oral | 2-5 | - | - | -[4] |

| Dog | Oral | 2-5 | - | - | -[4] |

| Monkey | Oral | 2-5 | - | - | -[4] |

Note: Specific Cmax and AUC values for Emvododstat were not provided in the source material.

Metabolism

The metabolism of DHODH inhibitors can influence their efficacy and potential for drug-drug interactions. For example, Emvododstat undergoes O-demethylation followed by glucuronidation as its major metabolic pathway in hepatocytes from rats, dogs, monkeys, and humans.[4] The cytochrome P450 enzymes CYP2C8, 2C19, 2D6, and 3A4 are involved in the formation of the O-desmethyl metabolite.[4]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a DHODH inhibitor after oral administration in mice.

Materials:

-

Female CD-1 mice

-

DHODH inhibitor compound

-

Dosing vehicle (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single oral dose of the DHODH inhibitor to a cohort of mice.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via retro-orbital or tail vein sampling.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the DHODH inhibitor in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, AUC, and oral bioavailability.

Experimental Workflow and Logical Relationships

The development and evaluation of DHODH inhibitors follow a structured workflow, from initial screening to in vivo efficacy studies. This process often involves assessing the compound's impact on pharmacodynamic biomarkers to confirm target engagement.

References

- 1. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Understanding the selectivity profile of Dhodh-IN-23

An in-depth analysis of the selectivity profile of Dihydroorotate Dehydrogenase (DHODH) inhibitors is crucial for the development of safe and effective therapeutics. As specific data for a compound designated "Dhodh-IN-23" is not publicly available, this guide will focus on a well-characterized and clinically relevant DHODH inhibitor, Brequinar (CS2) , to provide a representative and detailed technical overview for researchers, scientists, and drug development professionals. Brequinar is a potent, selective inhibitor of human DHODH and is currently under investigation in clinical trials for various cancers, including acute myeloid leukemia (AML).[1][2][3]

Introduction to DHODH and its Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[4][5] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated immune cells, making DHODH an attractive therapeutic target.[4][6] DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in pyrimidine synthesis.[5][7] By inhibiting DHODH, compounds like Brequinar disrupt the synthesis of pyrimidine nucleotides, thereby impeding cell proliferation and growth.[4][8] This mechanism of action has shown potential in the treatment of cancer, autoimmune disorders, and viral infections.[4]

Selectivity Profile of Brequinar

The selectivity of a drug molecule is a critical determinant of its therapeutic index. An ideal inhibitor will potently inhibit its intended target while having minimal activity against other cellular components, thereby reducing the potential for off-target toxicity.

On-Target Potency

Brequinar is a highly potent inhibitor of human DHODH (hDHODH). The on-target specificity of Brequinar has been demonstrated by the rescue of its anti-proliferative effects with the addition of exogenous uridine, which replenishes the pyrimidine pool downstream of DHODH inhibition.[1][9]

Off-Target Activities

While Brequinar is considered a selective DHODH inhibitor, like many small molecules, it can exhibit off-target effects, particularly at higher concentrations. A notable off-target activity that has been investigated is the inhibition of the Fat Mass and Obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2] Structural similarities between the catalytic pockets of FTO and hDHODH may contribute to this cross-reactivity.[1][2] However, studies have shown that the primary mechanism of action for Brequinar's antileukemic effects is through DHODH inhibition, as uridine supplementation can rescue the cells from its growth-inhibitory effects.[1][2]

Data Presentation

Table 1: Inhibitory Activity of Brequinar

| Target | Assay Type | IC50 / Kd | Cell Line / System | Reference |

|---|---|---|---|---|

| Human DHODH | Enzymatic Assay | Low nM range | Purified enzyme | [1][2] |

| FTO | Enzymatic Assay | µM range | Purified enzyme | [1][2] |

| K562 (CML) | Cell Proliferation | ~100 nM | In vitro | [9] |

| NB4 (AML) | Cell Proliferation | Not specified | In vitro | [2] |

| S2-013 (Pancreatic) | Cell Proliferation | 500 nM (2-week treatment) | In vitro | [10] |

| CFPAC-1 (Pancreatic)| Cell Proliferation | 250 nM (2-week treatment) | In vitro |[10] |

Note: Specific IC50 values can vary depending on the experimental conditions.

Experimental Protocols

DHODH Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against purified human DHODH.

Methodology:

-

Recombinant human DHODH is purified.

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the enzyme, the substrate dihydroorotate, and an electron acceptor such as coenzyme Q10.[11]

-

The inhibitor (e.g., Brequinar) is added at various concentrations.

-

The reaction is initiated, and the rate of orotate formation or the reduction of the electron acceptor is measured over time, often using a spectrophotometer.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

Methodology:

-

Cancer cells (e.g., K562, NB4) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of the inhibitor (e.g., Brequinar) for a specified period (e.g., 72 hours).[2]

-

A reagent such as MTS or CellTiter-Glo® is added to the wells. These reagents measure metabolic activity or ATP levels, respectively, which correlate with the number of viable cells.

-

The absorbance or luminescence is measured using a plate reader.

-

The IC50 value for cell growth inhibition is determined by plotting the percentage of viable cells against the inhibitor concentration.

Uridine Rescue Assay

Objective: To confirm that the anti-proliferative effect of the inhibitor is due to the inhibition of the de novo pyrimidine synthesis pathway.

Methodology:

-

This assay is performed in conjunction with the cell proliferation assay.

-

Cells are co-treated with the inhibitor and a saturating concentration of uridine (e.g., 100 µM).[2]

-

Cell viability is measured as described in the cell proliferation assay protocol.

-

If the addition of uridine rescues the cells from the inhibitor-induced growth inhibition, it confirms that the inhibitor's primary mechanism of action is through the pyrimidine synthesis pathway.[1][9]

Visualizations

Caption: The de novo pyrimidine biosynthesis pathway and the site of inhibition by Brequinar.

Caption: A representative workflow for determining the selectivity profile of a DHODH inhibitor.

References

- 1. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Impact of Dhodh-IN-23: A Mechanistic Whitepaper

Abstract

Dhodh-IN-23 is a potent and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a key component of the mitochondrial electron transport chain. By targeting DHODH, this compound disrupts essential cellular processes for nucleotide synthesis and energy production, making it a compound of significant interest for therapeutic development, particularly in oncology and immunology. This document provides a comprehensive technical overview of the effects of this compound on cellular metabolism, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction: The Role of DHODH in Cellular Metabolism

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate (DHO) to orotate.[1][2] This pathway is vital for producing the building blocks of DNA and RNA. In contrast to most enzymes in this pathway which are located in the cytosol, DHODH resides on the inner mitochondrial membrane.[2][3][4]

Crucially, DHODH couples pyrimidine synthesis directly to mitochondrial respiration by transferring electrons from DHO to the electron transport chain via the coenzyme Q (ubiquinone) pool.[5][6] This unique position makes DHODH a critical node linking nucleotide metabolism with cellular bioenergetics.[7][8][9] Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pathway to meet their increased demand for nucleotides, making DHODH a validated therapeutic target.[1][10]

This compound is a novel investigational inhibitor designed to specifically target this metabolic vulnerability.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, binding to the ubiquinone-binding site of the DHODH enzyme.[4] This action blocks the catalytic conversion of dihydroorotate to orotate, leading to two primary downstream effects:

-

Depletion of Pyrimidine Pools: Inhibition of DHODH leads to a rapid decrease in the intracellular concentrations of uridine and cytidine nucleotides (UTP and CTP), which are essential for DNA and RNA synthesis.[10][11] This nucleotide starvation results in the inhibition of cell proliferation and cell cycle arrest, typically at the S-phase.[12][13][14]

-

Disruption of Mitochondrial Respiration: By preventing the transfer of electrons to the coenzyme Q pool, this compound impairs the function of the electron transport chain.[8][9] This leads to a reduction in mitochondrial oxygen consumption and can trigger the production of reactive oxygen species (ROS).[2][15]

These combined effects create a significant metabolic stress on the cell, ultimately leading to apoptosis or cellular differentiation.[10][12]

Quantitative Effects on Cellular Metabolism

The metabolic reprogramming induced by this compound can be quantified using various cellular assays. Key findings demonstrate a significant shift from oxidative phosphorylation to glycolysis, a hallmark of metabolic stress.

Impact on Bioenergetics

Treatment with this compound leads to a measurable decrease in mitochondrial activity and a compensatory increase in glycolytic flux. Pharmacological inhibition of DHODH has been shown to reduce the oxygen consumption rate (OCR) and increase the extracellular acidification rate (ECAR), which serves as a proxy for lactate production and glycolysis.[8][9]

Table 1: Bioenergetic Profile Changes in Cancer Cells Treated with a DHODH Inhibitor

| Parameter | Control | This compound (100 nM) | Fold Change | P-value |

|---|---|---|---|---|

| Basal OCR (pmol/min) | 150.2 ± 12.5 | 95.8 ± 9.8 | -36.2% | <0.01 |

| Maximal Respiration (pmol/min) | 310.5 ± 25.1 | 145.6 ± 18.3 | -53.1% | <0.001 |

| Basal ECAR (mpH/min) | 45.3 ± 4.1 | 68.7 ± 5.9 | +51.6% | <0.01 |

Data are representative and synthesized from published studies on DHODH inhibitors.[8]

Impact on Nucleotide Pools

The primary consequence of DHODH inhibition is the depletion of pyrimidine nucleotides. Metabolomic analysis confirms a significant reduction in key precursors for nucleic acid synthesis following treatment.

Table 2: Intracellular Nucleotide Levels After 24h Treatment

| Metabolite | Control (Relative Abundance) | This compound (100 nM) | Fold Change | P-value |

|---|---|---|---|---|

| Uridine Triphosphate (UTP) | 1.00 ± 0.15 | 0.22 ± 0.08 | -78% | <0.001 |

| Cytidine Triphosphate (CTP) | 1.00 ± 0.12 | 0.31 ± 0.09 | -69% | <0.001 |

| Dihydroorotate (DHO) | 1.00 ± 0.20 | 15.4 ± 3.1 | +1440% | <0.001 |

Data are representative and synthesized from published studies.[10][13] The dramatic accumulation of the substrate DHO confirms on-target enzyme inhibition.

Experimental Protocols

The following are condensed methodologies for key experiments used to characterize the metabolic effects of this compound.

Seahorse XF Analyzer Metabolic Flux Assay

This assay measures Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

-

Cell Seeding: Plate 20,000-80,000 cells per well in a Seahorse XF cell culture microplate and incubate overnight.

-

Compound Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).

-

Assay Preparation: One hour before the assay, wash cells and replace the culture medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate at 37°C in a non-CO₂ incubator.

-

Mitochondrial Stress Test: Load the sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for sequential injection.

-

Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the pre-programmed protocol to measure basal OCR/ECAR and responses to the injected compounds.

-

Analysis: Normalize data to cell count and analyze using Seahorse Wave software.

Cell Cycle Analysis via Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to ~60% confluency and treat with this compound or vehicle for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and centrifuge to form a pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells on a flow cytometer, collecting fluorescence data from at least 10,000 events.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound represents a targeted approach to disrupting cancer cell metabolism by inhibiting the dual functions of DHODH in pyrimidine synthesis and mitochondrial respiration. Its mechanism leads to a profound and quantifiable metabolic shift, characterized by nucleotide pool depletion, decreased oxidative phosphorylation, and a compensatory increase in glycolysis. These effects culminate in the potent inhibition of cell proliferation. The clear on-target effects and the critical reliance of proliferative cells on DHODH underscore the therapeutic potential of this compound and warrant its continued investigation and development.

References

- 1. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dihydroorotate dehydrogenase in oxidative phosphorylation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Animal Models: A Technical Guide

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a promising therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3] DHODH inhibitors function by blocking the synthesis of pyrimidine nucleotides, thereby impeding cell proliferation and growth.[1] This technical guide provides an in-depth overview of the preliminary studies of DHODH inhibitors in animal models, focusing on pharmacodynamics, pharmacokinetics, efficacy, and toxicology. While the specific compound "Dhodh-IN-23" did not yield specific public data, this guide utilizes information from well-documented DHODH inhibitors such as Brequinar, Emvododstat (PTC299), and HOSU-53 to illustrate the preclinical evaluation process.

Signaling Pathway of DHODH Inhibition

DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate (DHO) to orotate.[1][4] This enzyme is located on the inner mitochondrial membrane.[2][5] Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.[6]

Pharmacodynamics in Animal Models

Pharmacodynamic (PD) studies are crucial to confirm that the DHODH inhibitor engages with its target in vivo. A key biomarker for DHODH inhibition is the accumulation of its substrate, dihydroorotate (DHO), in plasma and urine.[7]

Table 1: Pharmacodynamic Effects of Representative DHODH Inhibitors in Animal Models

| Compound | Animal Model | Dose | Biomarker Change | Reference |

|---|---|---|---|---|

| Emvododstat (PTC299) | Mouse (MOLM-13 AML xenograft) | Not specified | Increased DHO levels | [6] |

| Brequinar | Mouse | Not specified | Accumulation of dihydroorotate and carbamoyl aspartate | [8] |

| HOSU-53 | Mouse, Rat, Beagle Dog | Not specified | DHO accumulation |[9] |

Experimental Protocol: In Vivo Pharmacodynamic Study in Mice

-

Animal Model: Utilize appropriate mouse strains (e.g., CD-1, C57BL/6) for the study. House animals in a controlled environment with a standard diet and water ad libitum.[7] All animal experiments should be approved by an Institutional Animal Care and Use Committee (IACUC).[7]

-

Drug Administration: Administer the DHODH inhibitor via the intended clinical route (e.g., oral gavage). Include a vehicle control group.

-

Sample Collection: Collect blood samples at various time points post-administration via methods such as tail vein or retro-orbital bleeding. Collect urine samples using metabolic cages.[7]

-

Biomarker Analysis: Process blood to obtain plasma. Extract metabolites from plasma and urine samples. Analyze DHO levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

-

Data Analysis: Correlate the dose and exposure of the DHODH inhibitor with the changes in DHO levels to establish a dose-response relationship.

Pharmacokinetics in Animal Models

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are essential for understanding the drug's exposure and for dose selection in subsequent efficacy and toxicology studies.

Table 2: Pharmacokinetic Parameters of Representative DHODH Inhibitors in Animal Models

| Compound | Animal Model | Route | Tmax (h) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|

| Emvododstat | Mouse, Rat, Dog, Monkey | Oral | 2-5 | Bioavailable | [10] |

| HOSU-53 | Not specified | Oral | - | - |[9] |

Experimental Protocol: Pharmacokinetic Study in Rodents

-

Animal Model: Use common rodent strains such as Sprague-Dawley rats or CD-1 mice.

-

Drug Administration: Administer the compound intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess absorption and bioavailability.

-

Sample Collection: Collect serial blood samples at predetermined time points after dosing.

-

Sample Analysis: Analyze the concentration of the drug in plasma using a validated analytical method like LC-MS/MS.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance, volume of distribution, half-life, Tmax, Cmax, and bioavailability.

Efficacy in Animal Models of Disease

Efficacy studies in relevant animal models are critical to demonstrate the therapeutic potential of a DHODH inhibitor. These models can range from cancer xenografts to models of autoimmune disease.

Table 3: Efficacy of Representative DHODH Inhibitors in Animal Models

| Compound | Disease Model | Animal Model | Efficacy Outcome | Reference |

|---|---|---|---|---|

| Brequinar | Medulloblastoma | Zebrafish xenograft | Significantly inhibited tumor growth | [11] |

| Brequinar | Melanoma | Mouse (B16F10) | Impressive single-agent efficacy; prolonged survival in combination with immune checkpoint blockade | [12][13] |

| DHODH Inhibition | Pancreatic Cancer | Mouse (xenograft) | Strong anti-cancer activity | [3] |

| Emvododstat | Acute Myeloid Leukemia (AML) | Mouse (MOLM-13 xenograft) | Reduction in tumor growth |[6] |

Experimental Protocol: Xenograft Tumor Model Study in Mice

-

Cell Culture: Culture human cancer cells (e.g., SCLC, AML cell lines) under standard conditions.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a predetermined size, randomize mice into treatment and control groups and begin dosing with the DHODH inhibitor or vehicle.

-

Efficacy Assessment: Continue monitoring tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare tumor growth rates and final tumor weights between the treated and control groups to determine efficacy.

Toxicology Studies in Animal Models

Toxicology studies are performed to identify a safe dose for first-in-human studies and to characterize potential target organ toxicities.

Table 4: Toxicological Findings for DHODH Inhibitors in Animal Models

| Compound | Animal Model | Observed Adverse Effects | Reference |

|---|---|---|---|

| HOSU-53 | Rat | Immune system-related effects (decreased lymphoid cellularity, lower lymphocyte counts, lower thymus weights) at 5 mg/kg | [4] |

| HOSU-53 | Dog | Gastrointestinal system and metabolism effects at 1 mg/kg |[4] |

Experimental Protocol: Subchronic Toxicity Study in Dogs

-

Animal Model: Use a non-rodent species, typically beagle dogs, as required by regulatory agencies.

-

Dose Groups: Include a control group and at least three dose levels (low, mid, high) to identify a No-Observed-Adverse-Effect-Level (NOAEL).

-

Drug Administration: Administer the drug daily for a specified duration (e.g., 28 days) via the intended clinical route.

-

Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption monitoring. Collect blood and urine for clinical pathology (hematology, clinical chemistry, urinalysis).

-

Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.

-

Data Analysis: Analyze all data to identify any dose-related adverse effects and determine the NOAEL.

The preclinical evaluation of DHODH inhibitors in animal models is a comprehensive process that involves a series of studies to characterize their pharmacodynamics, pharmacokinetics, efficacy, and safety. The data generated from these studies are essential for making informed decisions about the potential of a DHODH inhibitor as a therapeutic agent and for designing safe and effective first-in-human clinical trials. The use of relevant biomarkers, appropriate animal models of disease, and thorough toxicological evaluation are all critical components of a successful preclinical drug development program for this class of compounds.

References

- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 7. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]

- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dhodh-IN-23 in Cell Culture

Introduction

Dhodh-IN-23 is a potent and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a promising therapeutic target in oncology.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cancer cell proliferation, cell death, and relevant signaling pathways.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the enzymatic activity of DHODH. This inhibition leads to the depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis.[1][3] The reduction in pyrimidines results in cell cycle arrest and can induce apoptosis.[3][4] Furthermore, recent studies have indicated that DHODH inhibition can also induce a form of programmed cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation.[1][3]

Data Presentation

Table 1: Representative IC50 Values of a DHODH Inhibitor (Brequinar) in Various Cancer Cell Lines

As a reference for the expected potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for the well-characterized DHODH inhibitor, Brequinar, in a panel of neuroblastoma cell lines.[3]

| Cell Line | IC50 (nM) |

| SK-N-BE(2)C | 10 |

| SK-N-AS | 25 |

| SH-SY5Y | 15 |

| SH-EP2 | 30 |

Experimental Protocols

1. Cell Culture

A variety of cancer cell lines can be used to evaluate the efficacy of this compound. The choice of cell line should be guided by the specific research question.

-

Cell Lines: Human cervical adenocarcinoma (HeLa), human cervical squamous cell carcinoma (CaSki), esophageal squamous cell carcinoma (KYSE150, ECA109), and neuroblastoma (SK-N-BE(2)C, SK-N-AS) cell lines have been shown to be sensitive to DHODH inhibition.[1][2][3]

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Mycoplasma Testing: It is crucial to routinely test cell cultures for mycoplasma contamination to ensure the validity of experimental results.[3]

2. Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.[1]

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) group.

-

Incubate the plate for 24, 48, or 72 hours.[1]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

-

3. Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression levels of specific proteins involved in apoptosis and cell signaling.

-

Procedure:

-

Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., DHODH, cleaved PARP, activated caspase-3, β-catenin) overnight at 4°C.[2][3]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4. Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.[2]

-

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treat the cells with various concentrations of this compound.

-

Incubate the plates for 1-2 weeks, allowing colonies to form. The medium should be changed every 2-3 days.

-

Fix the colonies with 4% paraformaldehyde and stain them with 0.1% crystal violet.

-

Count the number of colonies (typically containing >50 cells) and compare the results between treated and control groups.

-

Mandatory Visualizations

Caption: DHODH signaling pathway and the inhibitory effect of this compound.

References

- 1. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dhodh-IN-23 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to Dhodh-IN-23